1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one
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Overview
Description
1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one can be synthesized through several methods. One common approach involves the condensation of 3,3-dimethyl-2-butanone with 2-aminobenzoyl chloride, followed by cyclization and subsequent acylation with acryloyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives with various oxidation states.
Reduction: Hydrogenated quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
Scientific Research Applications
1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function. In cancer research, it might interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which serves as the core structure.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
4-Acylquinoxaline: Compounds with acyl groups at the fourth position.
Uniqueness: 1,3,3-Trimethyl-4-prop-2-enoylquinoxalin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a prop-2-enoyl group and a trimethyl substitution pattern is not commonly found in other quinoxaline derivatives, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1,3,3-trimethyl-4-prop-2-enoylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-5-12(17)16-11-9-7-6-8-10(11)15(4)13(18)14(16,2)3/h5-9H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHHEJKTPUJIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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